molecular formula C16H19N5O3 B2600417 7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 1105244-90-3

7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2600417
CAS RN: 1105244-90-3
M. Wt: 329.36
InChI Key: OVWPMZCSWRSZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, commonly known as MPMD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MPMD belongs to the class of purine derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Tautomerism and Structural Analysis

  • The investigation into purine derivatives, including compounds structurally related to "7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione", has highlighted the importance of low-temperature NMR spectroscopy in determining tautomerism. This technique allows for the detection of separate NMR signals of N7-H and N9-H tautomers, providing critical insights into the stability and structural dynamics of these compounds (Sečkářová et al., 2004).

Analgesic and Anti-inflammatory Properties

  • New 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown significant analgesic activity in pharmacological studies, highlighting their potential as new analgesic and anti-inflammatory agents. These compounds exhibited stronger effects than the reference drug acetylsalicylic acid in writhing and formalin tests, indicating their potency and potential therapeutic applications (Zygmunt et al., 2015).

Synthesis and Chemical Reactivity

  • The synthesis and cardiovascular activity of certain purine derivatives have been explored, with findings indicating variations in antiarrhythmic and hypotensive activity depending on specific structural modifications. These studies shed light on the relationship between chemical structure and biological function, paving the way for the development of targeted therapeutic agents (Chłoń-Rzepa et al., 2004).

Computational Studies

  • Ab initio MP2 and DFT calculations have been utilized to predict the geometries and solution tautomerism of purine and some purine derivatives. These computational studies are crucial for understanding the electronic structure and stability of purine compounds, offering insights into their reactivity and interactions with biological targets (Broo & Holmen, 1996).

properties

IUPAC Name

7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-17-15-18-13-12(14(22)19-16(23)20(13)2)21(15)9-8-10-4-6-11(24-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWPMZCSWRSZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methoxyphenethyl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

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